1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

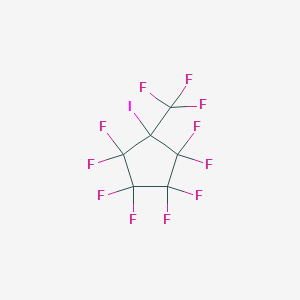

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is a halogenated hydrocarbon with the molecular formula C6H2F11I. This compound is notable for its high degree of fluorination and the presence of both iodine and a trifluoromethyl group, making it a unique and valuable molecule in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane typically involves the following steps:

Starting Materials: The synthesis begins with a cyclopentane derivative that is fully fluorinated.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl trimethylsilane (CF3SiMe3) under specific conditions, often involving a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the highly fluorinated nature makes it relatively inert to many reagents.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or thiol derivatives, while coupling reactions could produce more complex fluorinated organic compounds.

Applications De Recherche Scientifique

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

Biology: Its derivatives can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane depends on its specific application. In chemical reactions, its high degree of fluorination and the presence of iodine and trifluoromethyl groups influence its reactivity and interaction with other molecules. These groups can stabilize transition states and intermediates, making the compound a valuable reagent in various synthetic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane: Similar in structure but lacks the trifluoromethyl group.

1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane: Contains a methoxy group instead of iodine and trifluoromethyl groups.

1,1,2,2,3,3,4,4-Octafluorocyclopentane: Fully fluorinated cyclopentane without additional functional groups.

Uniqueness

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane is unique due to the combination of extensive fluorination, an iodine atom, and a trifluoromethyl group

Activité Biologique

1,1,2,2,3,3,4,4-Octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane, commonly referred to by its CAS number 125112-67-6, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₆F₁₁I |

| Molecular Weight | 407.95 g/mol |

| Density | 2.15 g/cm³ |

| Boiling Point | 124.5 °C |

| Flash Point | 46.2 °C |

| LogP | 4.277 |

Structure

The compound features a cyclopentane ring substituted with multiple fluorine atoms and an iodine atom, which contributes to its lipophilicity and potential biological interactions.

Cytotoxicity and Selectivity

The cytotoxic effects of fluorinated compounds are critical in evaluating their safety and efficacy for therapeutic use. In vitro studies on various fluorinated derivatives have demonstrated selective cytotoxicity against tumor cells while sparing normal cells. Compounds with MIC values below 1 µg/mL showed a selectivity index (SI) greater than 10 against Vero cells . This suggests the potential for octafluoro-iodo-cyclopentane to be developed as a therapeutic agent with reduced toxicity.

Hormonal Activity

Fluorinated diiodine alkanes have been reported to exhibit estrogenic effects in various assays, indicating their potential endocrine-disrupting capabilities . This raises important considerations regarding the biological activity of octafluoro-iodo-cyclopentane in hormonal pathways, necessitating further investigation into its effects on hormone-sensitive tissues.

Study on Fluorinated Compounds

A study published in Journal of Applied Toxicology highlighted the estrogenic effects of fluorinated diiodine alkanes in MCF-7 breast cancer cells and zebrafish embryos . These findings suggest that octafluoro-iodo-cyclopentane may similarly interact with hormonal pathways, warranting further exploration of its biological effects in endocrine systems.

Antimicrobial Efficacy Against Resistant Strains

In a comparative study of antimicrobial agents against MRSA, several fluorinated compounds demonstrated potent activity with MIC values significantly lower than conventional antibiotics . This highlights the potential for octafluoro-iodo-cyclopentane as a candidate for further development in combating antibiotic-resistant infections.

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-2(8)1(18,6(15,16)17)3(9,10)5(13,14)4(2,11)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHPXJGCMGZHKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379874 |

Source

|

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125112-67-6 |

Source

|

| Record name | 1,1,2,2,3,3,4,4-octafluoro-5-iodo-5-(trifluoromethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.